molecular formula C15H20BrN3O4 B13728983 (S)-4-(5-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

(S)-4-(5-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

Cat. No.: B13728983
M. Wt: 386.24 g/mol
InChI Key: HKORSLHQTVHUCX-NSHDSACASA-N
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Description

(S)-4-(5-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a bromopyridine moiety and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(5-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Bromopyridine Moiety: The bromopyridine group can be introduced via a nucleophilic substitution reaction using a bromopyridine derivative.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperazine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(5-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent like DMF or DMSO.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while deprotection reactions yield the free amine form of the compound.

Scientific Research Applications

(S)-4-(5-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or psychiatric disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(5-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bromopyridine moiety can participate in π-π interactions or hydrogen bonding, while the piperazine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(5-Chloropyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
  • (S)-4-(5-Fluoropyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid
  • (S)-4-(5-Methylpyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid

Uniqueness

(S)-4-(5-Bromopyridin-2-yl)-1-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its chloro, fluoro, or methyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H20BrN3O4

Molecular Weight

386.24 g/mol

IUPAC Name

(2S)-4-(5-bromopyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(22)19-7-6-18(9-11(19)13(20)21)12-5-4-10(16)8-17-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,21)/t11-/m0/s1

InChI Key

HKORSLHQTVHUCX-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=NC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=NC=C(C=C2)Br

Origin of Product

United States

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